molecular formula C26H26N4O4S B2713697 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide CAS No. 868676-18-0

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide

Cat. No.: B2713697
CAS No.: 868676-18-0
M. Wt: 490.58
InChI Key: VJCQNKJOUJTPNT-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a complex organic compound that features a benzimidazole core, a phenyl group, and a sulfamoyl benzamide moiety

Mechanism of Action

The mechanism of action of these compounds often involves interaction with specific biological targets, leading to changes in cellular processes and biochemical pathways. The exact targets and pathways affected can vary widely depending on the specific structure of the compound .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, can also vary depending on the specific structure of the compound . These properties can significantly impact the bioavailability of the compound and its overall effectiveness.

The result of the compound’s action can include molecular and cellular effects, such as changes in gene expression, protein function, or cellular signaling pathways . The specific effects will depend on the compound’s mechanism of action and its interaction with its biological targets.

The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability . For example, certain compounds may be more effective or stable under specific environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multi-step organic reactions. One common approach includes the condensation of N-phenyl-o-phenylenediamine with benzaldehydes to form the benzimidazole core . This intermediate is then reacted with various reagents to introduce the sulfamoyl and benzamide functionalities .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl and sulfamoyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole core can lead to the formation of benzimidazole N-oxides, while reduction can yield benzimidazole derivatives with altered electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-30(17-19-7-6-16-34-19)35(32,33)20-14-12-18(13-15-20)26(31)29-22-9-3-2-8-21(22)25-27-23-10-4-5-11-24(23)28-25/h2-5,8-15,19H,6-7,16-17H2,1H3,(H,27,28)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCQNKJOUJTPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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